molecular formula C12H10FLiN2O2 B2449059 Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-04-6

Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2449059
CAS No.: 2197057-04-6
M. Wt: 240.16
InChI Key: OTHUDQYNSRSLOK-UHFFFAOYSA-M
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Description

Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the cyclization of an appropriate precursor, such as a diamine, with a carboxylic acid derivative under specific conditions. The reaction conditions often require the use of a strong base, such as lithium hydroxide, to facilitate the formation of the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in biological studies to investigate the role of imidazole derivatives in cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate can be compared with other similar compounds, such as:

  • Lithium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate: This compound lacks the fluorine atom present in the target compound, which may affect its reactivity and biological activity.

  • Lithium 1-cyclobutyl-7-fluoro-1H-benzimidazole-2-carboxylate: This compound has a similar structure but differs in the position of the fluorine atom, potentially leading to different properties and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

lithium;1-cyclobutyl-7-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2.Li/c13-8-5-2-6-9-10(8)15(7-3-1-4-7)11(14-9)12(16)17;/h2,5-7H,1,3-4H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHUDQYNSRSLOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(C1)N2C3=C(C=CC=C3F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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